molecular formula C14H7ClF3NO B6384523 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol, 95% CAS No. 1262004-27-2

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384523
CAS RN: 1262004-27-2
M. Wt: 297.66 g/mol
InChI Key: LZNYKCDUTJCDFC-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is a chemical compound that has a variety of applications in scientific research. It is an important intermediate in the synthesis of many compounds, and can be used in a variety of biochemical and physiological studies.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is an important intermediate in the synthesis of many compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of a variety of heterocyclic compounds. In addition, it is used in the synthesis of polymers and other materials for use in medical and industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is known to be a strong electron-withdrawing group, and its presence in a molecule can affect the reactivity of the molecule. It has been shown to increase the reactivity of the molecule by increasing the electrophilicity of the molecule and decreasing the nucleophilicity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity. The high purity of the compound allows for more accurate and reliable results in experiments. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is highly reactive and can react with other compounds in the experiment, which can lead to inaccurate results.

Future Directions

Future research on 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research should be done to explore the potential applications of the compound in medical, agricultural, and industrial fields. Finally, further research should be done to explore the potential for using the compound as a reagent in the synthesis of other compounds.

Synthesis Methods

The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) involves a multi-step process. The first step is the conversion of 4-chloro-3-cyanophenol to the corresponding trifluoromethyl-substituted phenol. This is accomplished by treating 4-chloro-3-cyanophenol with trifluoromethanesulfonic acid in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to give the desired 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%).

properties

IUPAC Name

2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO/c15-13-2-1-8(3-10(13)7-19)9-4-11(14(16,17)18)6-12(20)5-9/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYKCDUTJCDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686662
Record name 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol

CAS RN

1262004-27-2
Record name 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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